N'-Butyroyl-5-nitro-2-furohydrazide
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Overview
Description
5-Nitro-2-furamide O-butyroxime: is an organic compound with the molecular formula C9H11N3O5. It contains a furan ring substituted with a nitro group at the 5-position and an amide group at the 2-position, along with an O-butyroxime group. This compound is part of the nitrofuran class, which is known for its diverse biological activities, including antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furamide O-butyroxime typically involves the condensation of 5-nitro-2-furoic acid with appropriate amines and oximes. One common method includes the reaction of 5-nitro-2-furoyl chloride with butyroxime in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Nitro-2-furamide O-butyroxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furamide O-butyroxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 5-amino-2-furamide O-butyroxime.
Substitution: Formation of halogenated derivatives of 5-Nitro-2-furamide O-butyroxime.
Scientific Research Applications
Chemistry: 5-Nitro-2-furamide O-butyroxime is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine: The compound’s potential as an antimicrobial agent is explored in medicinal chemistry. It is investigated for its efficacy against drug-resistant bacterial infections and its possible use in treating diseases like tuberculosis .
Industry: In the industrial sector, 5-Nitro-2-furamide O-butyroxime is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Nitro-2-furamide O-butyroxime involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and membranes, leading to cell death. The compound targets enzymes involved in DNA replication and repair, disrupting essential cellular processes .
Comparison with Similar Compounds
Nitrofurazone: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurantoin: Commonly used to treat urinary tract infections.
Comparison: 5-Nitro-2-furamide O-butyroxime is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different spectra of activity and potency against various microbial strains .
Properties
CAS No. |
92662-80-1 |
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Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N'-butanoyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11N3O5/c1-2-3-7(13)10-11-9(14)6-4-5-8(17-6)12(15)16/h4-5H,2-3H2,1H3,(H,10,13)(H,11,14) |
InChI Key |
RTDBERHQHSGXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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